molecular formula C19H17N3O3 B5972269 N'-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE

N'-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE

Cat. No.: B5972269
M. Wt: 335.4 g/mol
InChI Key: BVOPSNAVMYYQNL-RGVLZGJSSA-N
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Description

N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-ethylquinoline-4-carbohydrazide is a quinoline-4-carbohydrazide derivative characterized by a 2-ethyl substituent on the quinoline core and a 2,4-dihydroxyphenyl group linked via a hydrazone bond. This compound belongs to a class of hydrazone derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-ethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-2-13-9-16(15-5-3-4-6-17(15)21-13)19(25)22-20-11-12-7-8-14(23)10-18(12)24/h3-11,23-24H,2H2,1H3,(H,22,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOPSNAVMYYQNL-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between 2-ethylquinoline-4-carbohydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce 2-ethylquinoline-4-carbohydrazide.

Scientific Research Applications

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE involves its ability to form complexes with metal ions. These complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and potentially inhibiting enzyme activity or interfering with DNA replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of quinoline-4-carbohydrazide derivatives are heavily influenced by substituents on both the quinoline core and the arylidene moiety. Below is a comparative analysis with structurally related compounds from the evidence:

Substituent Effects on the Arylidene Moiety

Compound Name Arylidene Substituent Key Properties/Activities
Target Compound 2,4-Dihydroxyphenyl High polarity, strong hydrogen-bond donor capacity; potential for enhanced bioactivity.
N'-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide 2,4-Dimethoxyphenyl Reduced polarity due to methoxy groups; increased lipophilicity.
N'-[(E)-(2-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide 2-Bromophenyl Bromine introduces steric bulk and electron-withdrawing effects; may affect cytotoxicity.
(E)-2-(2,4-Dichlorophenoxy)-N′-(4-hydroxybenzylidene)acetohydrazide 4-Hydroxyphenyl Moderate polarity; dichlorophenoxy group enhances halogen bonding potential.
N′-[(E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide 4-Fluorophenyl Fluorine’s electronegativity improves metabolic stability and target binding.

Substituent Effects on the Quinoline Core

Compound Name Quinoline Substituent Molecular Weight Notable Features
Target Compound 2-Ethyl ~353.4 g/mol* Ethyl group balances hydrophobicity; may improve membrane permeability.
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide 4-Ethoxyphenyl 307.35 g/mol Ethoxy group enhances electron density on quinoline, altering redox properties.
N′-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide 6-Fluoro-2-hydroxyquinolin-3-yl ~369.3 g/mol* Fluorine and hydroxy groups synergize for increased acidity and bioactivity.
N′-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide 2-Piperidinyl ~373.4 g/mol* Piperidinyl group introduces basicity, potentially improving solubility.
  • Key Insight : The 2-ethyl group in the target compound provides moderate hydrophobicity, which may optimize cellular uptake compared to bulkier (e.g., piperidinyl) or polar (e.g., hydroxy) substituents .

Physicochemical and Structural Properties

Property Target Compound 2,4-Dimethoxyphenyl Analog 2-Bromophenyl Analog
Polarity High (dihydroxy groups) Low (methoxy groups) Moderate (bromine)
Hydrogen Bonding Strong donor/acceptor Weak donor Weak donor
Molecular Weight ~353.4 g/mol 411.46 g/mol ~395.3 g/mol*
Crystallinity Likely high (H-bonding) Moderate Low (steric hindrance)

*Calculated based on molecular formulas.

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